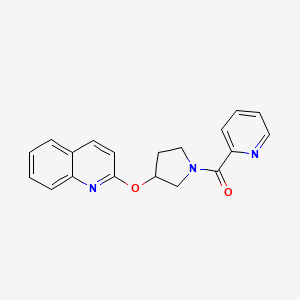
Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that allow for the efficient and rapid construction of complex molecules. For instance, the synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrates the potential to create potent antitumor agents
科学的研究の応用
Spectroscopic Properties and Theoretical Study
The electronic absorption, excitation, and fluorescence properties of compounds closely related to Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone have been investigated. These studies revealed the effects of structure and environment on their spectroscopic properties, where singlets excited-states are populated in non-polar and polar protic/aprotic solvents, indicating dual fluorescence with weak charge transfer separation. Quantum chemistry calculations further supported these findings, highlighting the role of intramolecular hydrogen bonds and methyl/alkyl substitution in affecting the energy levels of molecular orbitals (Al-Ansari, 2016).
Inhibitor Selectivity and Structural Insights
Research into heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives has shown that these compounds, which share structural similarities with Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, are potent and selective inhibitors of aldosterone synthase (CYP11B2). These findings are crucial for developing treatments for conditions like hyperaldosteronism and myocardial fibrosis, offering insights into fine-tuning the selectivity of CYP11B2 inhibitors (Lucas et al., 2011).
Crystal Chemistry and Ligand Influence
Studies on Zinc Quinaldinate Complexes with Pyridine-Based Ligands have provided significant insights into the structural integrity and coordination environment of metal ions in the presence of quinaldinate ions and pyridine-based ligands. These findings have implications for understanding the influence of substituents on ligand over intermolecular interactions in solid-state structures (Modec, 2018).
Electrochemical and Chemical Properties
The electrochemical and chemical properties of compounds related to Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, specifically pyrroloquinoline and phenanthroline quinones, have been explored to establish relationships between structure and reactivity. These studies highlight the roles of electron-withdrawing pyridine moieties in stabilizing aprotic semiquinones and suggest potential applications in redox chemistry (Eckert et al., 1982).
Bioimaging and Sensing Applications
Research into bipyridine-based constructs for Zn2+ ion sensing in aqueous solutions demonstrates the potential of these compounds for bioimaging applications. This work addresses the challenge of low water solubility by using micellar solutions, enabling selective sensing of Zn2+ ions and demonstrating the capability for bioimaging studies in HeLa cells under physiological conditions (Pawar et al., 2016).
将来の方向性
The future directions for the study of “Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of environmentally friendly synthesis methods and the investigation of their biological activities could be areas of future research .
特性
IUPAC Name |
pyridin-2-yl-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(17-7-3-4-11-20-17)22-12-10-15(13-22)24-18-9-8-14-5-1-2-6-16(14)21-18/h1-9,11,15H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNLUWLQZZIVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

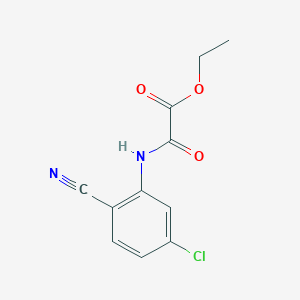
![N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2547276.png)
![Methyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2547277.png)
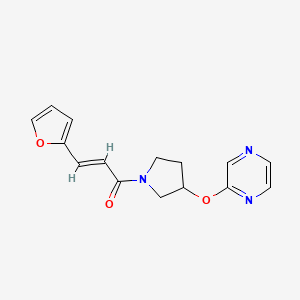

![3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2547284.png)
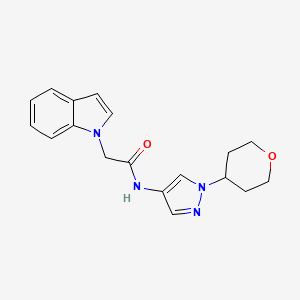
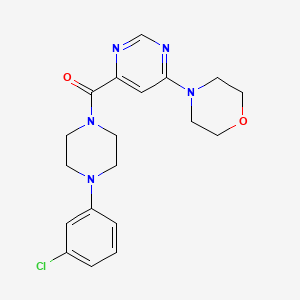
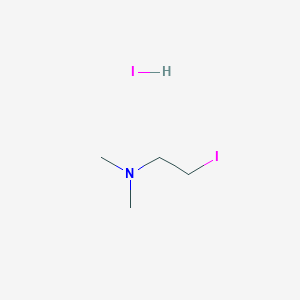
![(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2547290.png)
![N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2547291.png)
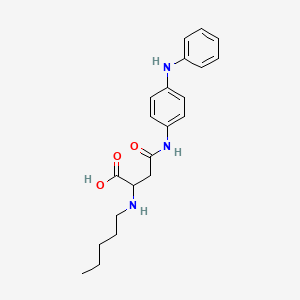
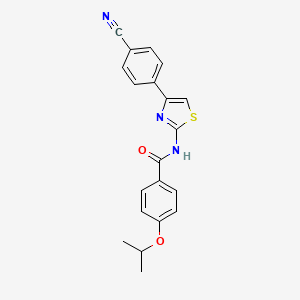
![N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2547297.png)